1,5-Dioxaspiro[5.5]undec-3-en-2-one
Overview
Description
1,5-Dioxaspiro[5.5]undec-3-en-2-one is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19000 . It is also known by other names such as 4-oxo-4H-1,3-dioxin-2-spirocyclohexane, 4-oxo-1,3-dioxaspiro (5.5)undec-2-ene, 4-oxo-1,5-dioxaspiro<5.5>undec-2-ene, and 4-Oxo-1,5-dioxaspiro [5.5]undec-2-en .
Synthesis Analysis
The synthesis of 1,5-Dioxaspiro[5.5]undec-3-en-2-one involves reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The synthetic route involves several steps and the use of different reagents .Molecular Structure Analysis
The molecular structure of 1,5-Dioxaspiro[5.5]undec-3-en-2-one has been confirmed by X-ray crystallography . The structure is characterized by a spirocyclic ring system, which includes two oxygen atoms and nine carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,5-Dioxaspiro[5.5]undec-3-en-2-one are complex and involve multiple steps. The reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides result in the formation of 1,5-Dioxaspiro[5.5]undec-3-en-2-one .Scientific Research Applications
Synthesis and Biochemical Applications
1,5-Dioxaspiro[5.5]undec-3-en-2-one derivatives have been explored extensively in biochemical contexts. For instance, spiroundecane(ene) derivatives were synthesized and tested for their inhibitory activity against human immunodeficiency virus integrase. The study found that certain derivatives inhibited both 3'-processing and strand transfer reactions catalyzed by the integrase. The structure-activity relationship (SAR) studies suggested that the undecane core with at least one furan moiety was preferred for integrase inhibition, indicating a potential for therapeutic application (Shults et al., 2007).
Organic Chemistry and Synthesis
1,5-Dioxaspiro[5.5]undec-3-en-2-one has been pivotal in organic synthesis. For instance, perbenzylated 1,7-dioxaspiro[5.5]undec-4-ene derivatives of sugars were obtained from fully protected glycono-1,5-lactones, showcasing the compound's versatility in the synthesis of complex organic molecules (Caputo et al., 2003).
Crystal Structure and Thermodynamic Properties
The compound has also been investigated for its physical properties. A study focused on a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, exploring its crystal structure, thermodynamic properties, and quantum chemical computations. The results confirmed its belonging to a triclinic space group and provided insights into its molecular structure and thermodynamic nature, contributing to a deeper understanding of its physical properties (Zeng et al., 2021).
NMR Spectroscopy
In the realm of spectroscopy, 1,5-Dioxaspiro[5.5]undec-3-en-2-one derivatives have been characterized using nuclear magnetic resonance (NMR) spectroscopy. This has allowed for a detailed understanding of the chemical shifts and structure of these compounds, which is essential for their use in various scientific applications (Zhang et al., 2008).
properties
IUPAC Name |
1,5-dioxaspiro[5.5]undec-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-11-9(12-8)5-2-1-3-6-9/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQYXTYMYYOSQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536692 | |
Record name | 1,5-Dioxaspiro[5.5]undec-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dioxaspiro[5.5]undec-3-en-2-one | |
CAS RN |
94691-90-4 | |
Record name | 1,5-Dioxaspiro[5.5]undec-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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